molecular formula C7H10N2O B081932 1,3-Divinylimidazolidin-2-one CAS No. 13811-50-2

1,3-Divinylimidazolidin-2-one

Cat. No.: B081932
CAS No.: 13811-50-2
M. Wt: 138.17 g/mol
InChI Key: HMYBDZFSXBJDGL-UHFFFAOYSA-N
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Description

1,3-Divinylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C7H10N2O It is characterized by the presence of two vinyl groups attached to the nitrogen atoms of an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Divinylimidazolidin-2-one can be synthesized through the reaction of 2-imidazolidinone with acetylene under specific conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to facilitate the formation of the vinyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Divinylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated imidazolidinone derivatives.

    Substitution: The vinyl groups can participate in substitution reactions with nucleophiles, leading to the formation of various substituted imidazolidinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Substituted imidazolidinones with various functional groups.

Scientific Research Applications

1,3-Divinylimidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Divinylimidazolidin-2-one involves its interaction with specific molecular targets. The vinyl groups can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethenylimidazolidin-2-one
  • 1,3-Divinylimidazolin-2-one
  • N,N-Divinylethyleneurea

Uniqueness

1,3-Divinylimidazolidin-2-one is unique due to its specific arrangement of vinyl groups on the imidazolidinone ring. This structural feature imparts distinct chemical reactivity and potential applications compared to similar compounds. The presence of two vinyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,3-bis(ethenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-8-5-6-9(4-2)7(8)10/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYBDZFSXBJDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCN(C1=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074734
Record name 2-Imidazolidinone, 1,3-diethenyl-
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13811-50-2
Record name N,N′-Divinylethyleneurea
Source CAS Common Chemistry
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Record name 1,3-Divinylimidazolidin-2-one
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Record name 2-Imidazolidinone, 1,3-diethenyl-
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Record name 2-Imidazolidinone, 1,3-diethenyl-
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Record name 1,3-divinylimidazolidin-2-one
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Record name 1,3-DIVINYLIMIDAZOLIDIN-2-ONE
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Synthesis routes and methods I

Procedure details

A mixture of 4 parts of N-vinylpyrrolidone, 0.1 part of N,N'-divinylethyleneurea (DVEU), 50 parts of water and 0.5 part of 5% strength sodium hydroxide solution was placed in a stirred vessel and heated to 60° C. in a stream of nitrogen. 0.01 part of sodium dithionite was added and the mixture was stirred at 70° C. for 1 h. A suspension was obtained into which a solution of 37 parts of N-vinylimidazole and 1.2 parts of DVEU in 50 parts of water was metered over a period of 3 hours. The mixture was subsequently polymerized at 70° C. for 2 hours. The product was worked up by washing on a suction filter, rinsing with water and drying at 60° C. in a convection oven, to give fine white particles in a yield of 95%.
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Synthesis routes and methods II

Procedure details

A formulation consisting of 70 kg of cellulose, 20 kg of potassium caseinate and 10 kg of polymer d2) having a content of N-vinylimidazole (Vl) of 90% by weight, a content of N-vinylpyrrolidone (VP) of 7% by weight and a content of N,N′-divinylethyleneurea (DVEU) of 3% by weight was prepared by dissolving the potassium caseinate in 400 l of water at 60° C. and suspending the cellulose therein. The suspension was atomized at 185° C. at 70 bar via a single-component nozzle and the polymer was injected into the atomization zone.
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cellulose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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